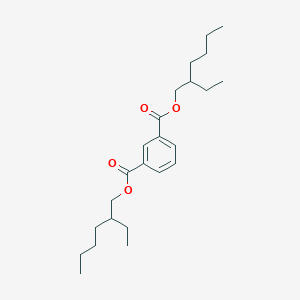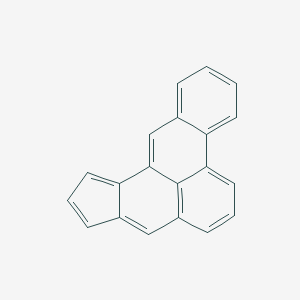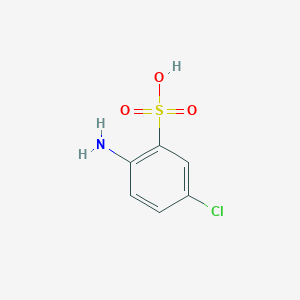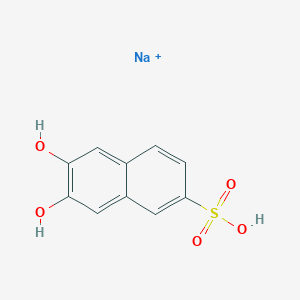
Sodium 6,7-Dihydroxynaphthalene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 6,7-Dihydroxynaphthalene-2-sulfonate is a useful research compound. Its molecular formula is C10H8NaO5S and its molecular weight is 263.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7203. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Applications: The synthesis of related compounds, such as 1,3-dihydroxynaphthalene and 7-amino-4-hydroxynaphthalene-2-sulfonic acid, involves Sodium 6,7-Dihydroxynaphthalene-2-sulfonate. These syntheses are important in the production of dyes and pigments (Zhang, 2005); (Feng et al., 2006).
Polymer Research: this compound is used in the synthesis of water-soluble polypyrroles, demonstrating its role in the development of novel polymeric materials (Jang et al., 2004).
Analytical Chemistry: It serves as a reagent in the spectrophotometric determination of boric acid, indicating its utility in analytical chemistry for specific determinations (Korenaga et al., 1980).
Optimization in Chemical Processes: In the production of 1,5-dihydroxynaphthalene, this compound contributes to the optimization of the neutralization process, showcasing its role in industrial chemical processes (Yong-Sheng et al., 2018).
Lyoluminescence Studies: This compound has been studied for its extrinsic lyoluminescence properties when combined with sodium chloride, indicating potential applications in material science (Kulmala et al., 1997).
Surface Activity: this compound contributes to the surface activities of compounds like sodium methylnaphthalene sulfonate, which has implications in enhanced oil recovery (Gong et al., 2004).
Energy Generation: In the context of energy generation, such as in reverse electrodialysis and polymer electrolyte membrane fuel cells, the use of naphthalene-based sulfonated poly(arylene ether sulfone) membranes, potentially involving this compound, is significant (Lee et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
Sodium 6,7-Dihydroxynaphthalene-2-sulfonate, also known as Sodium 2,3-dihydroxynaphthalene-6-sulfonate, is a chemical compound with a molecular formula of C10H7NaO5S
Mode of Action
It is known that the compound is used as a coupling agent for diazo sensitive paper .
Biochemical Pathways
The compound is synthesized from 2-naphthol-3,6-disulfonic acid disodium salt (R salt) through a process of alkali fusion to produce R sodium salt. This is further reacted with alkali to form dihydroxy R salt disodium, which is then acidified with sulfuric acid to produce 2,3-dihydroxynaphthalene-6-sulfonic acid .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to air , suggesting that its stability and efficacy could be affected by exposure to air. Furthermore, its solubility in water could influence its distribution and action in aqueous environments.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 6,7-Dihydroxynaphthalene-2-sulfonate involves the sulfonation of 6,7-Dihydroxynaphthalene-2,3-dicarboxylic acid followed by neutralization with sodium hydroxide.", "Starting Materials": [ "6,7-Dihydroxynaphthalene-2,3-dicarboxylic acid", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: 6,7-Dihydroxynaphthalene-2,3-dicarboxylic acid is dissolved in sulfuric acid and heated to 80-90°C.", "Step 2: Sulfuric acid is slowly added to the mixture while stirring until a clear solution is formed.", "Step 3: The solution is heated to 120-130°C for 2-3 hours to complete the sulfonation reaction.", "Step 4: The reaction mixture is cooled and poured into a large amount of water to precipitate the product.", "Step 5: The product is filtered and washed with water to remove any impurities.", "Step 6: The product is dissolved in sodium hydroxide solution and neutralized to form Sodium 6,7-Dihydroxynaphthalene-2-sulfonate.", "Step 7: The product is filtered, washed with water, and dried to obtain the final product." ] } | |
Numéro CAS |
135-53-5 |
Formule moléculaire |
C10H8NaO5S |
Poids moléculaire |
263.22 g/mol |
Nom IUPAC |
sodium;6,7-dihydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H8O5S.Na/c11-9-4-6-1-2-8(16(13,14)15)3-7(6)5-10(9)12;/h1-5,11-12H,(H,13,14,15); |
Clé InChI |
QSXGWWXIYUVOMC-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC2=CC(=C(C=C21)O)O)S(=O)(=O)[O-].[Na+] |
SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)O)S(=O)(=O)O.[Na+] |
SMILES canonique |
C1=CC(=CC2=CC(=C(C=C21)O)O)S(=O)(=O)O.[Na] |
| 135-53-5 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sodium 6,7-Dihydroxynaphthalene-2-sulfonate enhance the photocatalytic activity of TiO2 nanotubes?
A: DHNS, with its extended π-conjugated system compared to catechol, forms surface complexes with TiO2 nanotubes. [] This modification enables the capture of visible light, which is typically not absorbed by unmodified TiO2. This enhanced light absorption directly translates to increased photocatalytic activity for the selective aerobic oxidation of amines. Essentially, DHNS acts as a photosensitizer, broadening the range of light that the TiO2 nanotubes can utilize for catalysis.
Q2: What is the role of the superoxide radical in the cooperative photocatalysis system involving DHNS-TiO2 and 4-amino-TEMPO?
A: Superoxide radicals (O2•-) play a crucial role in linking the photocatalytic cycle of DHNS-TiO2 and the redox cycle of 4-amino-TEMPO. [] The photocatalytic cycle generates these radicals, which subsequently interact with 4-amino-TEMPO, facilitating its oxidation. This oxidized 4-amino-TEMPO then participates in the selective oxidation of amines to imines. This interplay between the two cycles, mediated by superoxide radicals, is key to the overall efficiency of the cooperative photocatalysis system.
Q3: Are there any known alternatives to this compound in similar photocatalytic applications?
A: While the research paper primarily focuses on DHNS, it mentions that other π-conjugated molecules can potentially form similar surface complexes with TiO2. [] The efficacy of these alternatives would depend on their specific chemical structures and how effectively they facilitate visible light absorption and electron transfer processes within the photocatalytic system. Further research exploring these alternatives could provide valuable insights into optimizing cooperative photocatalysis for amine oxidation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


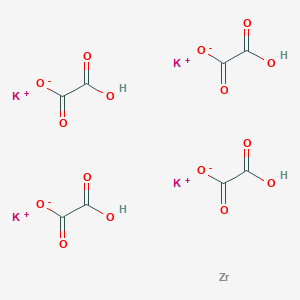
![L-Valine, N-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B86664.png)
![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate](/img/structure/B86666.png)
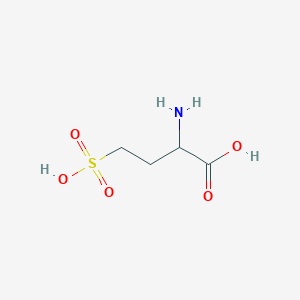
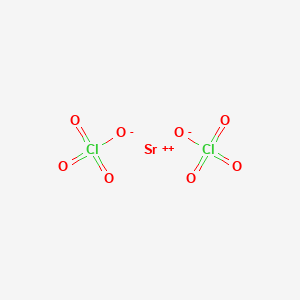

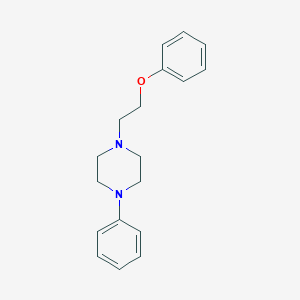

![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis-](/img/structure/B86676.png)
![2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide](/img/structure/B86677.png)

